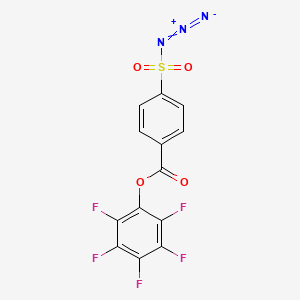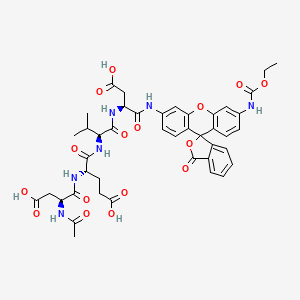
N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110
Übersicht
Beschreibung
N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110: is a synthetic compound widely used in biochemical research. It is a derivative of Rhodamine 110, a fluorescent dye, and is often utilized in assays to detect caspase activity, particularly caspase-3, which plays a crucial role in the process of apoptosis (programmed cell death).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 involves multiple steps:
Starting Materials: The synthesis begins with Rhodamine 110, which is reacted with N-Acetyl-Asp-Glu-Val-Asp (DEVD) peptide.
Coupling Reaction: The DEVD peptide is coupled to Rhodamine 110 using a coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Protection and Deprotection Steps: Protecting groups are often used to prevent unwanted reactions at specific sites. These groups are later removed under specific conditions to yield the final product.
Purification: The crude product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 follows similar synthetic routes but on a larger scale. Automated synthesizers and large-scale reactors are employed to handle the increased volume. The purification process is also scaled up, often involving preparative HPLC or other large-scale chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 can undergo hydrolysis, particularly at the ester bond, leading to the formation of Rhodamine 110 and the DEVD peptide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical biochemical applications.
Substitution Reactions: The ethoxycarbonyl group can be substituted under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Oxidation: Mild oxidizing agents can be used, though this is not a primary reaction for this compound.
Substitution: Requires specific nucleophiles and controlled conditions to achieve the desired substitution.
Major Products Formed
Hydrolysis: Produces Rhodamine 110 and the DEVD peptide.
Substitution: Results in modified Rhodamine derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 is used as a fluorescent probe to study enzyme kinetics and reaction mechanisms. Its fluorescence properties make it an excellent tool for monitoring biochemical reactions in real-time.
Biology
In biological research, this compound is extensively used to detect and measure caspase-3 activity. Caspase-3 is a key enzyme in the apoptosis pathway, and its activity is a marker for cell death. The compound’s fluorescence increases upon cleavage by caspase-3, allowing researchers to quantify enzyme activity in cell cultures and tissue samples.
Medicine
In medical research, N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 is used in drug discovery and development. It helps in screening potential therapeutic agents that modulate apoptosis, which is crucial in treating diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.
Industry
In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify compounds that affect caspase activity. Its use in diagnostic kits for apoptosis detection is also being explored.
Wirkmechanismus
N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 exerts its effects through a specific mechanism:
Substrate for Caspase-3: The DEVD peptide sequence is recognized and cleaved by caspase-3.
Fluorescence Activation: Upon cleavage, the non-fluorescent compound releases Rhodamine 110, which is highly fluorescent. This increase in fluorescence is directly proportional to the caspase-3 activity.
Molecular Targets: The primary target is caspase-3, but it can also interact with other caspases with similar substrate specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ac-DEVD-AMC: Another caspase-3 substrate that releases a fluorescent product upon cleavage.
N-Ac-DEVD-pNA: A chromogenic substrate for caspase-3, producing a color change upon cleavage.
Z-DEVD-FMK: A caspase-3 inhibitor that binds irreversibly to the enzyme.
Uniqueness
N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 is unique due to its high fluorescence intensity and stability, making it a preferred choice for sensitive and accurate detection of caspase-3 activity. Its ability to provide real-time monitoring of enzyme activity sets it apart from other substrates that may require additional steps for detection.
This comprehensive overview should provide a solid foundation for understanding N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 and its applications in various fields
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[6'-(ethoxycarbonylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N6O16/c1-5-63-42(62)46-23-11-13-27-32(17-23)64-31-16-22(10-12-26(31)43(27)25-9-7-6-8-24(25)41(61)65-43)45-38(58)30(19-35(55)56)48-40(60)36(20(2)3)49-37(57)28(14-15-33(51)52)47-39(59)29(18-34(53)54)44-21(4)50/h6-13,16-17,20,28-30,36H,5,14-15,18-19H2,1-4H3,(H,44,50)(H,45,58)(H,46,62)(H,47,59)(H,48,60)(H,49,57)(H,51,52)(H,53,54)(H,55,56)/t28-,29-,30-,36-,43?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWAWHORVFBPN-PPYCZLTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)C5=CC=CC=C5C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)C5=CC=CC=C5C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N6O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8027811.png)
![3-(4-Fluoro-phenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8027816.png)
![2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027819.png)
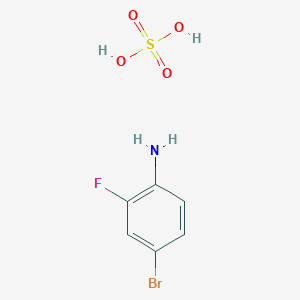

![2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B8027844.png)
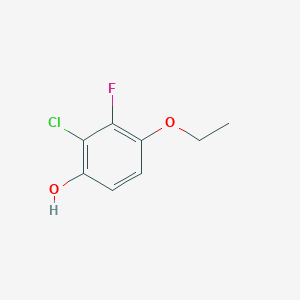


![2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride](/img/structure/B8027884.png)
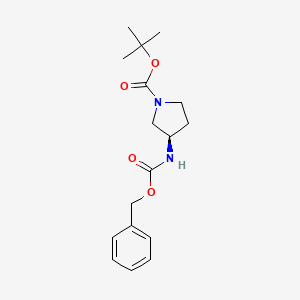
![(S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B8027898.png)
